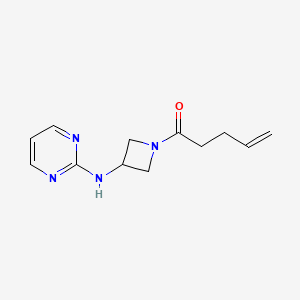

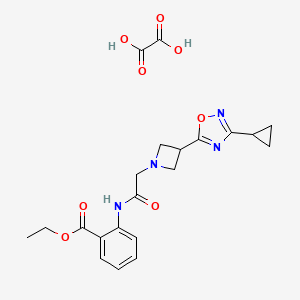

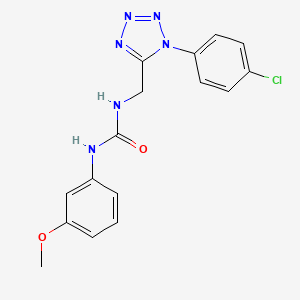

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Agents

Compounds with the pyrimidin-2-ylamino group have shown potential as anticancer agents . For instance, a series of hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as retinoid X receptor alpha (RXRα) antagonists . RXRα plays a key role in the development of cancer, and modulators of RXRα are being explored in growing numbers of studies .

CDK2 Inhibitors

Another potential application of these compounds is as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against various cancer cell lines .

Apoptosis Inducers

Some of these compounds have been found to induce apoptosis, a process of programmed cell death that is often dysregulated in cancer cells . For example, one of the synthesized compounds induced time-and dose-dependent cleavage of poly ADP-ribose polymerase, and significantly stimulated caspase-3 activity, leading to RXRα-dependent apoptosis .

Cell Cycle Modulators

These compounds can also alter cell cycle progression . One of the compounds displayed potent dual activity against the examined cell lines and CDK2, and it exerted a significant alteration in cell cycle progression .

Molecular Docking Studies

Molecular docking studies can be conducted with these compounds to predict their binding modes for various proteins . For instance, molecular docking studies were conducted to predict the binding modes for RXRα-LBD and one of the synthesized compounds .

Synthesis of New Heterocyclic Derivatives

Compounds with the pyrimidin-2-ylamino group can be used in the synthesis of new heterocyclic derivatives . These new compounds can then be tested for their in-vitro anticancer activity against various cancer cell lines .

properties

IUPAC Name |

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-5-11(17)16-8-10(9-16)15-12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKQVFFSLSJOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)